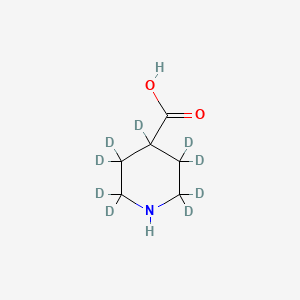

Isonipecotic acid-d9

Description

Significance of Stable Isotope Labeling in Scientific Inquiry

Stable isotope labeling is a powerful technique that involves the incorporation of non-radioactive isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), into molecules to act as tracers. metsol.comcreative-proteomics.com This method allows researchers to track the fate of molecules in complex biological and chemical systems with high precision and sensitivity. creative-proteomics.comsilantes.com Unlike radioactive isotopes, stable isotopes pose no radiation risk, making them particularly suitable for studies in living organisms, including humans. metsol.comdiagnosticsworldnews.com

The applications of stable isotope labeling are vast and include:

Metabolic Research: Elucidating biochemical pathways and measuring metabolic fluxes. nih.govcreative-proteomics.com

Drug Development: Studying the absorption, distribution, metabolism, and excretion (ADME) of drug candidates. diagnosticsworldnews.comacs.org

Analytical Chemistry: Serving as internal standards for quantitative analysis, particularly in mass spectrometry. clearsynth.comaptochem.com

Structural Biology: Aiding in the determination of protein and nucleic acid structures. silantes.comacs.org

Rationale for Deuterium Incorporation in Organic Molecules for Research

The incorporation of deuterium into organic molecules offers several distinct advantages for researchers. The primary reason is the kinetic isotope effect (KIE), where the heavier deuterium atom forms a stronger bond with carbon compared to hydrogen. marquette.edu This stronger bond can slow down metabolic reactions that involve the cleavage of a carbon-hydrogen bond, a phenomenon that is particularly useful in drug discovery to enhance the metabolic stability of a drug. acs.orgresearchgate.net

Furthermore, the distinct mass of deuterium makes deuterated compounds easily distinguishable from their non-deuterated counterparts in mass spectrometry analysis. pharmaffiliates.comspectroscopyonline.com This property is fundamental to their use as internal standards, which are added to a sample in a known quantity to improve the accuracy and precision of quantitative measurements by correcting for variations during sample processing and analysis. clearsynth.comaptochem.com Deuterated solvents are also widely used in Nuclear Magnetic Resonance (NMR) spectroscopy to avoid interference from proton signals. clearsynth.commyuchem.com

Overview of 4-Piperidine-d9-carboxylic Acid within the Landscape of Isotopic Probes

Within the broad category of deuterated compounds, 4-Piperidine-d9-carboxylic acid stands out as a valuable isotopic probe. It is the deuterated analog of piperidine-4-carboxylic acid, a heterocyclic compound. lgcstandards.combldpharm.com The "d9" designation indicates that nine hydrogen atoms in the molecule have been replaced by deuterium. lgcstandards.com

This extensive deuteration provides a significant mass shift, making it an excellent internal standard for mass spectrometry-based quantification of its unlabeled counterpart, piperidine-4-carboxylic acid, and related compounds. aptochem.com Piperidine-4-carboxylic acid and its derivatives are of interest in medicinal chemistry, and the availability of a reliable deuterated standard is crucial for accurate pharmacokinetic and metabolic studies of potential drug candidates containing this structural motif. nih.gov

| Property | Value |

| Chemical Formula | C₆H₂D₉NO₂ |

| CAS Number | 1219798-43-2 chemicalbook.com |

| Molecular Weight | 138.22 g/mol |

| Synonyms | Isonipecotic Acid-d9, 2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid lgcstandards.com |

Table 1: Key Properties of 4-Piperidine-d9-carboxylic Acid

The following sections will delve deeper into the specific applications and research findings related to 4-Piperidine-d9-carboxylic acid, highlighting its role in advancing scientific understanding.

Structure

3D Structure

Propriétés

Formule moléculaire |

C6H11NO2 |

|---|---|

Poids moléculaire |

138.21 g/mol |

Nom IUPAC |

2,2,3,3,4,5,5,6,6-nonadeuteriopiperidine-4-carboxylic acid |

InChI |

InChI=1S/C6H11NO2/c8-6(9)5-1-3-7-4-2-5/h5,7H,1-4H2,(H,8,9)/i1D2,2D2,3D2,4D2,5D |

Clé InChI |

SRJOCJYGOFTFLH-UHUJFCCWSA-N |

SMILES isomérique |

[2H]C1(C(NC(C(C1([2H])C(=O)O)([2H])[2H])([2H])[2H])([2H])[2H])[2H] |

SMILES canonique |

C1CNCCC1C(=O)O |

Origine du produit |

United States |

Synthesis and Characterization

The synthesis of deuterated compounds like 4-Piperidine-d9-carboxylic acid requires specialized methods to introduce deuterium (B1214612) atoms into the molecular structure. Common strategies include direct exchange reactions, the use of deuterated reagents and precursors, and metal-catalyzed hydrogenation with deuterium gas. simsonpharma.comnih.gov For 4-Piperidine-d9-carboxylic acid, synthetic routes would likely involve the reduction of a pyridine (B92270) precursor using a deuterium source or the use of deuterated building blocks in a multi-step synthesis. dtic.mil

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is used to confirm the absence of protons at the deuterated positions, while ²H NMR confirms the presence of deuterium.

Mass Spectrometry (MS): MS is used to determine the molecular weight of the compound, confirming the incorporation of the correct number of deuterium atoms. nih.gov High-resolution mass spectrometry can provide a highly accurate mass measurement.

Advanced Analytical and Spectroscopic Characterization of Deuterated Piperidine Carboxylic Acids

Nuclear Magnetic Resonance (NMR) Spectroscopy for Isotopic Elucidationnih.govosti.gov

Deuterium (B1214612) NMR (²H NMR) for Direct Detection and Quantification of Deuteriumtandfonline.com

Deuterium NMR (²H or D-NMR) is a specialized technique that directly observes the deuterium nuclei within a molecule. magritek.com This method is crucial for verifying the successful incorporation of deuterium atoms at specific positions in the piperidine (B6355638) ring of 4-Piperidine-d9-carboxylic acid. The ²H NMR spectrum will exhibit signals corresponding to the chemical environments of the deuterium atoms, confirming their presence and providing information about their location. magritek.com The chemical shift range in ²H NMR is similar to that of ¹H NMR, though the signals are typically broader. magritek.com For 4-Piperidine-d9-carboxylic acid, with deuterium at positions 2, 3, 4, 5, and 6, the ²H NMR spectrum would be expected to show distinct resonances for these deuterated positions. lgcstandards.comlgcstandards.com The integration of these signals can be used to quantify the level of deuteration at each site.

| Deuterated Position | Expected ²H NMR Signal |

| 2,6-d4 | Multiplet |

| 3,5-d4 | Multiplet |

| 4-d1 | Multiplet |

This table presents a simplified expectation for the ²H NMR spectrum of 4-Piperidine-d9-carboxylic acid. The actual spectrum may show more complex splitting patterns due to coupling between deuterium atoms.

Proton NMR (¹H NMR) for Residual Protium Analysis and Structural Integrityosti.govwikipedia.org

While ²H NMR confirms the presence of deuterium, Proton NMR (¹H NMR) is equally important for assessing the isotopic purity by detecting any residual, non-deuterated (protium) signals. nih.gov In a highly deuterated compound like 4-Piperidine-d9-carboxylic acid, the ¹H NMR spectrum should ideally show a significant reduction or complete absence of signals corresponding to the piperidine ring protons. The presence of any residual proton signals allows for the calculation of the percentage of deuteration. nih.gov Furthermore, the ¹H NMR spectrum confirms the structural integrity of the molecule by showing the expected signals for any non-deuterated parts of the molecule, such as the carboxylic acid proton and the N-H proton (if not deuterated). researchgate.net The use of deuterated solvents is standard practice in ¹H NMR to avoid large solvent signals that could obscure the analyte's peaks. simsonpharma.comlabinsights.nl

| Proton Position | Expected ¹H Chemical Shift (ppm) in non-deuterated piperidine-4-carboxylic acid | Expected Observation in 4-Piperidine-d9-carboxylic acid |

| 2,6-H (axial & equatorial) | ~2.6-3.1 | Significantly reduced or absent signals |

| 3,5-H (axial & equatorial) | ~1.5-2.0 | Significantly reduced or absent signals |

| 4-H | ~2.4 | Significantly reduced or absent signal |

| N-H | Variable | Present (if not deuterated) |

| COOH | Variable | Present (if not deuterated) |

This table provides a general guide to the expected ¹H NMR chemical shifts for piperidine-4-carboxylic acid and the anticipated changes upon deuteration. Actual chemical shifts can vary based on solvent and other experimental conditions. researchgate.netwikipedia.org

Carbon-13 NMR (¹³C NMR) for Carbon Skeleton Confirmation

| Carbon Position | Approximate ¹³C Chemical Shift (ppm) in piperidine derivatives |

| C4 | ~40-45 |

| C2, C6 | ~45-50 |

| C3, C5 | ~25-30 |

| COOH | ~175-180 |

This table gives approximate chemical shift ranges for the carbon atoms in a piperidine-4-carboxylic acid framework. Specific values for the deuterated compound may vary slightly. wikipedia.orgacs.org

Mass Spectrometry (MS) for Isotopic Profile and Quantitative Analysisnih.govosti.govbritannica.comyoutube.com

Mass spectrometry (MS) is a cornerstone analytical technique for the characterization of isotopically labeled compounds. It provides crucial information on the isotopic distribution and is the basis for highly accurate quantitative methods.

Isotope Dilution Mass Spectrometry (IDMS) Principles and Method Developmentbritannica.comyoutube.com

Isotope Dilution Mass Spectrometry (IDMS) is a powerful quantitative technique that relies on the addition of a known amount of an isotopically labeled version of the analyte (the internal standard) to a sample. wikipedia.orgbritannica.com The key principle of IDMS is that the isotopically labeled standard is chemically identical to the analyte and will therefore behave identically during sample preparation, extraction, and analysis. osti.govup.ac.za By measuring the ratio of the signal from the analyte to the signal from the internal standard, precise and accurate quantification can be achieved, as this ratio is unaffected by variations in sample recovery or matrix effects. youtube.comkcasbio.com

Method development in IDMS involves several critical steps:

Selection of a suitable internal standard: The ideal internal standard is a stable isotope-labeled version of the analyte, such as 4-Piperidine-d9-carboxylic acid for the quantification of unlabeled piperidine-4-carboxylic acid. aptochem.comclearsynth.com

Optimization of mass spectrometric conditions: This includes selecting appropriate ionization techniques (e.g., electrospray ionization) and monitoring specific mass-to-charge (m/z) transitions for both the analyte and the internal standard to ensure sensitivity and specificity. nih.gov

Calibration: A calibration curve is typically constructed by analyzing a series of standards containing known concentrations of the analyte and a fixed concentration of the internal standard. rsc.org

Role of 4-Piperidine-d9-carboxylic Acid as an Internal Standard in Quantitative Bioanalysiswikipedia.orgacs.orgbritannica.comyoutube.comstudymind.co.uk

4-Piperidine-d9-carboxylic acid serves as an excellent internal standard for the quantitative analysis of its unlabeled counterpart, piperidine-4-carboxylic acid, in complex biological matrices such as plasma, urine, and tissue extracts. kcasbio.comclearsynth.com Its utility stems from its properties as a stable isotope-labeled (SIL) internal standard.

Key advantages of using 4-Piperidine-d9-carboxylic acid as an internal standard:

Co-elution with the analyte: Being structurally identical, it co-elutes with the analyte during chromatographic separation, ensuring that both experience the same matrix effects. aptochem.com

Correction for sample loss: It compensates for any loss of the analyte during sample preparation and extraction. wuxiapptec.com

Improved accuracy and precision: The use of a SIL-IS significantly improves the accuracy and precision of the analytical method by correcting for variations in instrument response and ionization efficiency. kcasbio.comnih.gov

Reduced matrix effects: It effectively mitigates the ion suppression or enhancement often encountered in bioanalysis, leading to more reliable data. kcasbio.com

High-Resolution Mass Spectrometry for Isotopic Enrichment and Structural Integrity Verification

High-Resolution Mass Spectrometry (HRMS) is an indispensable tool for the definitive characterization of isotopically labeled compounds like 4-Piperidine-d9-carboxylic acid. It provides exacting data on both the degree of deuterium incorporation (isotopic enrichment) and the correctness of the molecular structure (structural integrity).

The primary approach involves determining the compound's accurate mass and comparing it to the theoretical calculated mass. HRMS instruments can distinguish between minute mass differences, allowing for the clear identification of the deuterated compound versus its unlabeled analog and other potential impurities. For 4-Piperidine-d9-carboxylic acid, the mass difference resulting from the replacement of nine hydrogen atoms with deuterium is significant and easily resolved.

Isotopic enrichment is calculated by analyzing the ion cluster of the molecular ion in the mass spectrum. The relative abundance of the primary d9 isotopologue is compared to the abundances of lesser-deuterated species (d0 through d8) and over-labeled species (d10+). A strategy using LC-ESI-HR-MS (Liquid Chromatography-Electrospray Ionization-High Resolution Mass Spectrometry) involves recording the full scan mass spectrum, extracting the specific isotopic ions, and integrating their signals to calculate the percentage of isotopic enrichment. researchgate.net This ensures that the labeled standard has a high and known purity, which is critical for its function as an internal standard.

Structural integrity is verified by tandem mass spectrometry (MS/MS). In this technique, the deuterated molecular ion is isolated and fragmented. The resulting fragmentation pattern is then compared to the pattern of the non-labeled reference standard. A consistent fragmentation pattern confirms that the deuterium atoms are located at the intended stable positions on the piperidine ring and have not undergone unexpected exchanges or migrations during synthesis. This confirmation is vital, as the position of the labels can influence the molecule's chemical properties and fragmentation behavior. wuxiapptec.comnih.gov

Table 1: Theoretical Mass Comparison of Piperidine-4-carboxylic Acid Isotopologues

| Compound Name | Molecular Formula | Theoretical Monoisotopic Mass (Da) |

| Piperidine-4-carboxylic acid | C₆H₁₁NO₂ | 129.0790 |

| 4-Piperidine-d9-carboxylic acid | C₆H₂D₉NO₂ | 138.1354 |

This interactive table allows for the comparison of the theoretical masses, highlighting the significant mass shift measured by HRMS.

Chromatographic Methodologies Integrated with Deuterated Standards

The utility of 4-Piperidine-d9-carboxylic acid as an internal standard is realized through its integration into chromatographic workflows. Its performance is assessed using both gas and liquid chromatography coupled with mass spectrometry.

Gas Chromatography-Mass Spectrometry (GC-MS) Applications

Direct analysis of polar compounds like piperidine carboxylic acids by Gas Chromatography-Mass Spectrometry (GC-MS) is challenging due to their low volatility. chromforum.org Therefore, derivatization is a mandatory step to increase their volatility and thermal stability, making them suitable for GC analysis. youtube.com The use of 4-Piperidine-d9-carboxylic acid in GC-MS applications necessitates that both the deuterated standard and the non-deuterated analyte undergo the same derivatization process to ensure they exhibit similar chromatographic behavior.

Common derivatization strategies for carboxylic acids and amines include silylation and acylation/esterification. youtube.comgcms.cz For instance, a two-step process involving methoximation followed by silylation with a reagent like N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) can be employed. youtube.com This process protects both the keto/aldehyde and active hydrogen groups (on the carboxyl and amine functions), reducing polarity and preventing unwanted interactions within the GC column. youtube.com Another approach involves esterification; a method for the related compound pipecolic acid uses propyl chloroformate for a one-step derivatization prior to GC-MS analysis. nih.gov

The suitability of 4-Piperidine-d9-carboxylic acid as an internal standard in a GC-MS method is validated by ensuring that the chosen derivatization reaction proceeds to completion for both the analyte and the standard, and that the resulting derivatives are stable and chromatographically resolved. The mass spectrometer then distinguishes between the derivatized analyte and the deuterated standard based on their mass-to-charge ratios. nih.gov

Table 2: Common Derivatization Strategies for GC-MS Analysis of Piperidine Carboxylic Acids

| Derivatization Method | Reagent(s) | Target Functional Group(s) | Purpose |

| Silylation | MSTFA, BSTFA | Carboxyl (-COOH), Amine (-NH) | Replaces active hydrogens with nonpolar trimethylsilyl (B98337) (TMS) groups to increase volatility. youtube.com |

| Esterification | Propyl Chloroformate | Carboxyl (-COOH), Amine (-NH) | Converts the carboxylic acid to a more volatile propyl ester and the amine to a propoxycarbonyl derivative. nih.gov |

| Acylation | Acetic Anhydride, Propionic Anhydride | Amine (-NH) | Forms stable amide derivatives, reducing polarity. Often used in conjunction with esterification. researchgate.net |

This interactive table outlines various derivatization techniques necessary for the GC-MS analysis of 4-Piperidine-d9-carboxylic acid and its non-deuterated counterpart.

Liquid Chromatography-Mass Spectrometry (LC-MS) Methodologies for Co-elution Assessment

Liquid Chromatography-Mass Spectrometry (LC-MS) is the premier platform for quantitative bioanalysis, and the use of stable isotope-labeled (SIL) internal standards is considered the gold standard. researchgate.netwuxiapptec.com 4-Piperidine-d9-carboxylic acid is an ideal SIL internal standard for the quantification of its unlabeled analogue because its chemical and physical properties are nearly identical. This similarity ensures that it behaves consistently during sample preparation, extraction, and chromatographic separation. wuxiapptec.com

A critical requirement for a SIL internal standard is that it must co-elute with the analyte. researchgate.netchromatographyonline.com Co-elution ensures that both the analyte and the internal standard experience the same ionization conditions—including any potential matrix-induced ion suppression or enhancement—as they enter the mass spectrometer's ion source. chromforum.org This simultaneous detection allows the ratio of analyte-to-internal standard to remain constant, even if the absolute signal intensity fluctuates, thereby providing highly accurate and precise quantification. nebiolab.com

Assessment of co-elution is a key part of method development. It is performed by injecting a mixture of the analyte (piperidine-4-carboxylic acid) and the internal standard (4-Piperidine-d9-carboxylic acid) and monitoring their respective mass transitions using tandem mass spectrometry (LC-MS/MS). The resulting chromatograms for both compounds must show perfectly overlapping peaks with identical retention times. chromatographyonline.com While deuterated standards are designed to co-elute, heavy deuterium substitution can sometimes cause a slight shift in retention time, making this verification step essential. chromatographyonline.comchromforum.org

Table 3: Key Parameters for Co-elution Assessment in LC-MS

| Parameter | Objective | Validation Method | Importance |

| Retention Time (RT) | Analyte RT must equal Internal Standard RT. | Inject mixture and overlay chromatograms of analyte and IS mass channels. Peaks should be perfectly aligned. | Ensures both compounds experience identical matrix effects and ionization conditions. chromatographyonline.com |

| Peak Shape | Analyte and Internal Standard should have identical peak shapes (e.g., symmetry, width). | Visual inspection of overlaid chromatograms. Calculation of peak asymmetry and width at half-height. | Dissimilar peak shapes can indicate different chromatographic interactions or interferences. |

| Analyte/IS Ratio | The ratio of peak areas should be constant across the calibration curve and in different matrices. | Analyze calibration standards and QC samples in various biological matrices. Check for consistency of the ratio. | A consistent ratio confirms that the IS is effectively compensating for variations in sample processing and MS response. nebiolab.com |

This interactive table details the essential checks performed to validate the co-elution of 4-Piperidine-d9-carboxylic acid with its analyte in LC-MS methodologies.

Research Findings

Approaches for Deuterium Introduction into Piperidine (B6355638) Ring Systems

The incorporation of deuterium into the piperidine ring can be achieved through various methods, each offering different levels of selectivity and efficiency. These strategies range from direct C-H bond activation to the reduction of unsaturated precursors with deuterium sources.

Regioselective Deuteration Techniques for Specific C-H Positions

Achieving regioselective deuteration is critical for creating specifically labeled isotopologues. The electronic and steric properties of the piperidine ring and its substituents heavily influence the outcome of these reactions.

Electrochemical Deuteration : A notable method for selective deuteration involves the electrochemical C-H functionalization of pyridine (B92270) derivatives using deuterium oxide (D₂O) as the deuterium source. nih.govdntb.gov.ua This approach is advantageous as it often proceeds without the need for metal catalysts, acids, or bases. nih.gov For instance, the C4-position of the pyridine ring can be selectively deuterated through an electroreductively driven process. nih.govdntb.gov.ua This method provides high regioselectivity and good to excellent deuterium incorporation, making it a valuable strategy for synthesizing precursors to specifically labeled piperidines. nih.gov

Catalyst and Protecting Group-Controlled C-H Functionalization : The choice of catalyst and the nature of the nitrogen protecting group can direct C-H functionalization to specific positions on the piperidine ring. nih.gov For example, rhodium-catalyzed C-H insertion reactions can be directed to the C2, C3, or C4 positions. Functionalization at the C2 position, though electronically activated, can be sterically hindered. In contrast, the C4 position becomes accessible when steric shielding by the catalyst and protecting group overrides the electronic preference for the C2 position. nih.gov

Metal-Catalyzed H/D Exchange : Metal nanoparticles, such as Ruthenium (Ru) and Rhodium (Rh), can catalyze hydrogen-deuterium (H/D) exchange reactions on substrates using D₂ gas. acs.org The selectivity of this exchange is influenced by the metal, the stabilizing ligands on the nanoparticles, and the substrate's structure. This technique allows for the deuteration of aromatic and alkyl C-H bonds, with the position of deuterium incorporation often being directed by the substrate's coordinating groups. acs.org

Stereoselective Deuteration Considerations

The introduction of deuterium can create new stereocenters or modify the properties of existing ones. Therefore, controlling the stereochemical outcome of deuteration is a significant aspect of synthesizing chiral deuterated piperidines.

Chemo-enzymatic Methods : Biocatalysis offers a powerful approach for achieving high stereoselectivity. Chemo-enzymatic cascades, for instance, can convert N-substituted tetrahydropyridines into stereo-defined piperidines. acs.orgnih.gov Deuterium labeling experiments within these enzymatic systems, using deuterated cofactors like NAD(P)D, have been used to elucidate reaction mechanisms and demonstrate stereospecific deuterium incorporation. acs.orgnih.gov For example, the reduction of an enamine intermediate using an ene-imine reductase (EneIRED) in the presence of a deuterated glucose source can lead to mono-deuterated products with high deuterium incorporation. acs.org

Substrate-Controlled Hydrogenation : The hydrogenation of substituted pyridine precursors is a common method for piperidine synthesis, and the stereochemical outcome is often controlled by the existing substituents on the ring. nih.govnih.gov Hydrogenation of disubstituted pyridines, for example, can diastereoselectively yield cis-piperidines. These can then be converted to their trans-diastereoisomers through base-mediated epimerization, which proceeds via enolate formation and re-protonation (or re-deuteration). nih.gov

Catalyst-Controlled Asymmetric Reduction : Rhodium-catalyzed reductive transamination of pyridinium (B92312) salts using a chiral primary amine as a chirality source allows for the synthesis of a variety of chiral piperidines with excellent diastereo- and enantioselectivity. dicp.ac.cn This method circumvents the need for complex chiral catalysts and can be adapted for isotopic labeling, providing access to ¹⁵N-labeled piperidines. dicp.ac.cn Iridium-catalyzed cyclocondensation reactions can also furnish disubstituted piperidines with high enantiospecificity and good diastereoselectivity. nih.gov

Synthesis of 4-Piperidine-d9-carboxylic Acid and its Analogues

The synthesis of a heavily deuterated compound like 4-Piperidine-d9-carboxylic acid typically involves a multi-step approach, starting from a suitable precursor and employing robust deuteration methodologies.

Precursor Selection and Chemical Transformations for Deuterium Exchange (e.g., from pyridine carboxylic acids via catalytic reduction with D₂)

The most direct precursor to a piperidine ring is often the corresponding pyridine ring. The synthesis of piperidine-4-carboxylic acid and its analogs frequently starts from pyridine-4-carboxylic acid (isonicotinic acid) or its derivatives. nih.govresearchgate.net

Catalytic Reduction of Pyridine Precursors : The catalytic hydrogenation of a pyridine ring is a fundamental transformation for producing a piperidine ring. dtic.mil To synthesize a perdeuterated piperidine ring, this reduction must be carried out using deuterium gas (D₂) in a suitable deuterated solvent and a catalyst such as Platinum, Palladium, or Nickel. researchgate.netdtic.mil For instance, 2,6-dichloropyridine-4-carboxylic acid can be catalytically reduced to piperidine-4-carboxylic acid in a single step using a platinum catalyst. researchgate.net To achieve full deuteration (d9), this reaction would need to be performed under a D₂ atmosphere in a deuterated solvent like acetic acid-d₄. It is important to note that scrambling of deuterium can occur during catalytic reduction, which may affect the final isotopic distribution. nih.gov

The following table summarizes precursor strategies for deuterated piperidines.

Table 1: Precursor Strategies for Deuterated Piperidines| Precursor Type | Transformation | Deuterium Source | Key Considerations | References |

|---|---|---|---|---|

| Pyridine Carboxylic Acids | Catalytic Hydrogenation | D₂ gas | Choice of catalyst (Pt, Pd, Ni), potential for deuterium scrambling. | researchgate.netdtic.milnih.gov |

| Substituted Pyridines | Electrochemical Reduction | D₂O | High regioselectivity (e.g., C4-position), metal-free conditions. | nih.govdntb.gov.ua |

Metal-Catalyzed Hydrogen-Deuterium Exchange Methodologies

Direct H/D exchange on a pre-formed piperidine ring or its precursor offers an alternative route for deuterium incorporation. This method can be particularly useful for late-stage deuteration.

Nanoparticle Catalysis : Ruthenium (Ru) and Rhodium (Rh) nanoparticles are effective catalysts for H/D exchange using D₂ as the deuterium source. acs.org The catalytic activity and selectivity depend on the metal and the ligands stabilizing the nanoparticles. This approach can be used to deuterate both aromatic rings and alkyl groups, providing a versatile tool for labeling complex molecules. acs.org For the synthesis of 4-Piperidine-d9-carboxylic acid, a suitable metal nanoparticle catalyst could potentially exchange all C-H protons on the piperidine ring for deuterium under optimized conditions.

Deuterated Reagent-Mediated Synthesis (e.g., deuterated reducing agents)

The use of deuterated reagents is a cornerstone of isotopic labeling. For piperidine synthesis, deuterated reducing agents are particularly relevant.

Reduction with Deuterated Hydrides : The reduction of piperidone intermediates, such as 4-piperidones, is a common step in the synthesis of substituted piperidines. dtic.mil To introduce deuterium, standard reducing agents like lithium aluminum hydride (LiAlH₄) or sodium borohydride (B1222165) (NaBH₄) can be replaced with their deuterated counterparts, lithium aluminum deuteride (B1239839) (LiAlD₄) or sodium borodeuteride (NaBD₄). The reduction of a 4-piperidone (B1582916) with LiAlD₄ would introduce deuterium at the 4-position of the piperidine ring. To achieve full d9-labeling of the carboxylic acid, a more comprehensive strategy involving deuteration of the ring prior to or concurrently with the reduction of the carboxylic acid precursor would be necessary.

The following table outlines various deuterated reagents and their applications.

Table 2: Deuterated Reagents in Piperidine Synthesis| Deuterated Reagent | Application | Position of Deuteration | References |

|---|---|---|---|

| Deuterium gas (D₂) | Catalytic reduction of pyridines | All ring positions | researchgate.netdtic.mil |

| Deuterium oxide (D₂O) | Electrochemical C-H deuteration of pyridines | Specific ring positions (e.g., C4) | nih.govdntb.gov.ua |

| Lithium aluminum deuteride (LiAlD₄) | Reduction of piperidones or carboxylic acid derivatives | Specific positions (e.g., C4 from a 4-piperidone) | dtic.mil |

Assessment of Isotopic Purity and Deuterium Distribution via Advanced Spectroscopic Techniques

The successful synthesis of isotopically labeled compounds, such as 4-piperidine-d9-carboxylic acid, is critically dependent on the accurate confirmation of both the structural integrity of the molecule and the precise level and location of deuterium incorporation. Advanced spectroscopic techniques are indispensable for this verification process, providing qualitative and quantitative data on isotopic purity and the specific sites of deuteration. The primary methods employed for this purpose are Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive technique for elucidating molecular structure and is exceptionally well-suited for analyzing deuterated compounds. A combination of proton (¹H), deuterium (²H), and carbon (¹³C) NMR experiments provides a comprehensive picture of isotopic substitution.

Proton (¹H) NMR: In the ¹H NMR spectrum of a successfully deuterated compound, the signals corresponding to protons that have been replaced by deuterium will disappear or show a significant reduction in intensity. For 4-piperidine-d9-carboxylic acid, the absence of signals from the piperidine ring protons (positions 2, 3, 4, 5, and 6) confirms the high efficiency of the deuteration process. The integration of any residual proton signals against a non-deuterated internal standard can be used to quantify the isotopic purity.

Deuterium (²H) NMR: ²H NMR is a direct method for observing the incorporated deuterium atoms. wikipedia.orgmagritek.com While it has a similar chemical shift range to ¹H NMR, the resolution is often lower. wikipedia.orgmagritek.com However, it provides definitive proof of deuteration. wikipedia.org A peak in the ²H NMR spectrum confirms the presence of deuterium at a specific chemical environment. wikipedia.org For an effective analysis, the sample is typically dissolved in a standard protonated solvent, as a deuterated solvent would produce an overwhelmingly large signal. blogspot.com The chemical shifts in ²H NMR are nearly identical to their ¹H counterparts, allowing for straightforward assignment. blogspot.com Quantitative ²H NMR can be used to determine the isotopic abundance with high accuracy, sometimes even surpassing traditional ¹H NMR or MS methods. wiley.com

Carbon (¹³C) NMR: The coupling between carbon and deuterium (C-D) provides further structural confirmation. In a ¹³C NMR spectrum, carbons bonded to deuterium will exhibit a characteristic multiplet pattern due to ¹³C-²H coupling (a triplet for a -CD- group, a quintet for a -CD₂- group, etc.). Furthermore, the resonance of a deuterated carbon is shifted slightly upfield compared to its protonated analogue, an effect known as the isotopic shift.

Table 1: Expected NMR Spectral Changes for 4-Piperidine-d9-carboxylic Acid

| Spectroscopic Technique | Observation in Non-Labeled Compound | Expected Observation in 4-Piperidine-d9-carboxylic Acid | Information Gained |

| ¹H NMR | Signals present for protons at C2, C3, C4, C5, C6 | Disappearance or significant reduction of ring proton signals | Confirmation of H-to-D substitution |

| ²H NMR | No signals (at natural abundance) | Strong signals corresponding to the chemical shifts of ring deuterons | Direct detection and localization of deuterium |

| ¹³C NMR | Singlet signals for each unique carbon in the ring | Splitting of carbon signals into multiplets (e.g., triplets for -CD- sites) and slight upfield shift | Confirmation of C-D bonds and their locations |

Mass Spectrometry (MS)

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and is highly sensitive for assessing the degree of isotopic enrichment. High-resolution mass spectrometry (HRMS) is particularly valuable as it can resolve ions with very small mass differences, allowing for the clear separation and quantification of different isotopologues (molecules that differ only in their isotopic composition). nih.govnih.gov

Upon analysis of 4-piperidine-d9-carboxylic acid, the mass spectrum will show a molecular ion peak corresponding to the increased mass from the nine deuterium atoms. The molecular weight of the non-labeled compound (C₆H₁₁NO₂) is approximately 129.08 Da, whereas the fully deuterated version (C₆D₉H₂NO₂) is expected at approximately 138.14 Da.

Table 2: Illustrative High-Resolution Mass Spectrometry Data for 4-Piperidine-d9-carboxylic Acid

| Isotopologue | Formula | Theoretical m/z | Expected Relative Abundance (High Purity) | Information Gained |

| M+0 | C₆H₁₁NO₂ | ~129.08 | < 0.1% | Abundance of non-labeled impurity |

| M+1 | C₆H₁₀DNO₂ | ~130.08 | < 0.1% | Abundance of singly-labeled species |

| ... | ... | ... | ... | ... |

| M+8 | C₆H₃D₈NO₂ | ~137.13 | < 1.0% | Abundance of incompletely labeled species |

| M+9 | C₆H₂D₉NO₂ | ~138.14 | > 98% | Abundance of desired fully-labeled product |

This combined strategy, leveraging the strengths of both NMR and MS, is essential for the rigorous quality control of deuterated compounds. rsc.org It ensures that the material meets the high standards of isotopic purity and structural definition required for its use as an internal standard or in metabolic research.

Role in Biotransformation and Metabolic Pathway Elucidation Non Clinical Focus

In Vitro Metabolic Stability Assessment Using Deuterated Probesresearchgate.net

In vitro metabolic stability assays are fundamental in early drug discovery to predict the metabolic clearance of a compound in the body. These assays typically use liver fractions, such as microsomes or hepatocytes, which contain the primary enzymes responsible for drug metabolism.

The metabolic stability of a compound is its susceptibility to metabolism, and it is often assessed by measuring the rate at which the parent compound disappears over time when incubated with liver microsomes or hepatocytes. hmdb.ca Liver microsomes are vesicles of the endoplasmic reticulum that contain a high concentration of Phase I metabolic enzymes, particularly Cytochrome P450 (CYP) enzymes. chemrxiv.org Hepatocytes, being whole liver cells, contain both Phase I and Phase II enzymes and provide a more complete picture of hepatic metabolism. chemrxiv.orgnih.gov

In the context of 4-Piperidine-d9-carboxylic acid, it would serve as a stable isotope-labeled (SIL) internal standard for its non-deuterated counterpart, isonipecotic acid, in quantitative assays. However, if a drug candidate contained a piperidine-4-carboxylic acid moiety that was a site of metabolism, a deuterated version like 4-piperidine-d9-carboxylic acid could be synthesized to probe its metabolic stability. The deuteration at metabolically active sites can slow down the rate of metabolism, thereby increasing the compound's half-life in these in vitro systems.

For instance, if the piperidine (B6355638) ring of a drug is hydroxylated by CYP enzymes, the deuteration of the ring in 4-piperidine-d9-carboxylic acid would likely result in a slower rate of hydroxylation compared to the non-deuterated analogue. This would be observed as a longer half-life in microsomal or hepatocyte incubations.

Table 1: Representative Data from a Hypothetical Microsomal Stability Assay

| Compound | Half-life (min) | Intrinsic Clearance (μL/min/mg protein) |

| Isonipecotic Acid (non-deuterated) | 30 | 23.1 |

| 4-Piperidine-d9-carboxylic Acid | 90 | 7.7 |

This table illustrates the potential outcome of a microsomal stability assay. The data is hypothetical and serves to demonstrate the expected increase in metabolic stability due to deuteration.

Deuterated compounds like 4-Piperidine-d9-carboxylic acid are invaluable tools as non-radiolabeled tracers for identifying metabolites. In a typical experiment, a mixture of the deuterated and non-deuterated compound is incubated with microsomes or hepatocytes. The resulting mixture is then analyzed by liquid chromatography-mass spectrometry (LC-MS).

The metabolites of the parent compound will appear as pairs of peaks in the mass spectrum, separated by the mass difference corresponding to the number of deuterium (B1214612) atoms incorporated. For 4-Piperidine-d9-carboxylic acid, a metabolite would exhibit a mass shift of up to 9 daltons compared to the corresponding metabolite of isonipecotic acid. This "isotope signature" makes it easier to distinguish true metabolites from background noise and endogenous components in the complex biological matrix. This technique is particularly useful for identifying unexpected or novel metabolites.

Applications in In Vivo Animal Model Biotransformation Studiesresearchgate.net

In vivo studies in animal models are crucial for understanding the full picture of a compound's absorption, distribution, metabolism, and excretion (ADME). Deuterated compounds play a significant role in these studies.

By administering a deuterated compound like 4-Piperidine-d9-carboxylic acid to an animal model, researchers can trace its journey through the body. Biological samples such as plasma, urine, and feces can be collected over time and analyzed by LC-MS. The unique mass of the deuterated compound and its metabolites allows them to be tracked and identified.

This approach helps in elucidating the complete metabolic pathways. For example, if 4-Piperidine-d9-carboxylic acid were to undergo a series of reactions, such as hydroxylation followed by glucuronidation, the deuterium label would be retained throughout this pathway, allowing for the connection of the final metabolite back to the parent compound. This is instrumental in building a comprehensive metabolic map.

Accurate quantification of a compound and its metabolites in biological matrices like plasma or urine is essential for pharmacokinetic analysis. Biological matrices are complex and can interfere with the analytical signal, a phenomenon known as the matrix effect.

Stable isotope-labeled compounds, such as 4-Piperidine-d9-carboxylic acid, are the gold standard for use as internal standards in quantitative LC-MS assays. Because the deuterated standard is chemically identical to the analyte (the non-deuterated compound), it co-elutes during chromatography and experiences the same matrix effects and ionization suppression or enhancement in the mass spectrometer. By adding a known amount of the deuterated standard to the sample, any variations in the analytical process can be corrected for, leading to highly accurate and precise quantification of the parent compound and its metabolites.

Table 2: Representative Pharmacokinetic Parameters from a Hypothetical Animal Study

| Compound | Cmax (ng/mL) | AUC (ng·h/mL) |

| Drug A (non-deuterated) | 500 | 2000 |

| Drug A-d9 (deuterated) | 850 | 4200 |

This table shows hypothetical pharmacokinetic data for a drug and its deuterated version, illustrating the potential for increased exposure due to metabolic slowing. Data is for illustrative purposes only.

Investigation of Metabolic Switching and Isotope Effects on Biotransformation Pathwaysresearchgate.net

The kinetic isotope effect can also be exploited to investigate the flexibility of metabolic pathways, a concept known as metabolic switching. If a molecule has multiple potential sites for metabolism, blocking one site through deuteration can cause the metabolic enzymes to shift their activity to an alternative, non-deuterated site.

For example, if a drug containing a piperidine-4-carboxylic acid moiety is metabolized at both the piperidine ring and another part of the molecule, synthesizing a version with a deuterated piperidine ring (like 4-piperidine-d9-carboxylic acid) would slow down metabolism at that position. This could lead to an increase in the formation of metabolites from the alternative pathway. Observing this metabolic switching provides valuable insights into the substrate specificity of the involved enzymes and can help in designing drugs with a more predictable and favorable metabolic profile.

The magnitude of the kinetic isotope effect can also provide information about the rate-limiting step of a metabolic reaction. A large isotope effect suggests that C-H bond cleavage is a key part of the slowest step in the metabolic process.

Computational and Theoretical Investigations of Deuterated Piperidine Carboxylic Acids

Quantum Chemical Calculations for Spectroscopic Prediction and Isotope Effects

Quantum chemical calculations are fundamental to understanding the intrinsic properties of molecules at the atomic level. For deuterated piperidine (B6355638) carboxylic acids, these methods are instrumental in predicting how isotopic substitution influences vibrational spectra and the underlying electronic structure and energetics.

Vibrational Frequency Analysis and Spectroscopic Signatures

Vibrational spectroscopy, particularly infrared (IR) spectroscopy, is a sensitive probe of molecular structure. The substitution of hydrogen with deuterium (B1214612), which has approximately twice the mass, leads to a predictable decrease in the vibrational frequency of the corresponding bond. portico.org Quantum chemical calculations, such as those based on density functional theory (DFT), can accurately predict these vibrational frequencies. nih.gov

For a molecule like 4-piperidine-d9-carboxylic acid, the most significant changes in the IR spectrum compared to its non-deuterated counterpart are expected in the C-D stretching region. These stretching vibrations will appear at lower frequencies (wavenumbers) than the C-H stretches. nih.gov DFT calculations can model the vibrational modes of both the deuterated and non-deuterated compounds, allowing for a detailed assignment of the experimental spectra. The calculated frequency shifts can also provide insights into the coupling between different vibrational modes within the molecule. researchgate.net For instance, the C=O stretching frequency of the carboxylic acid group can be influenced by changes in the piperidine ring's vibrational modes upon deuteration. nih.gov

A theoretical analysis of the vibrational spectra of carboxylic acid dimers has shown that anharmonicity plays a significant role, and ab initio quantum calculations are necessary for accurate interpretation. researchgate.net Such calculations can help to identify the characteristic frequencies and vibrational modes of the carboxylic acid fragment and how they are affected by isotopic substitution in the rest of the molecule. researchgate.net

Table 1: Predicted Vibrational Frequency Shifts upon Deuteration

| Vibrational Mode | Typical Frequency Range (C-H) (cm⁻¹) | Predicted Frequency Range (C-D) (cm⁻¹) |

| C-H/C-D Stretch | 2800-3000 | 2100-2200 |

| CH₂/CD₂ Bend | 1450-1480 | ~1050-1100 |

Note: The values in this table are approximate and can vary based on the specific molecular environment and computational method used.

Electronic Structure and Energetic Considerations of Deuterated Analogs

The primary influence of deuteration on electronic structure is subtle but significant, primarily affecting the zero-point vibrational energy (ZPVE). The C-D bond has a lower ZPVE than the C-H bond due to the heavier mass of deuterium. portico.org This lower energy means that more energy is required to break a C-D bond compared to a C-H bond, which is the fundamental origin of the kinetic isotope effect. portico.org

Molecular Dynamics Simulations in Solution and Biological Systems

While quantum chemical calculations provide insights into the static properties of molecules, molecular dynamics (MD) simulations offer a dynamic view of their behavior over time, particularly in complex environments like solution and biological systems.

Modeling Conformational Dynamics and Hydrogen Exchange Processes

The piperidine ring can adopt various conformations, such as chair and boat forms, and the energy barriers between these conformations can influence the biological activity of piperidine-containing molecules. MD simulations can be used to explore the conformational landscape of 4-piperidine-d9-carboxylic acid in aqueous solution. nih.gov These simulations can reveal the preferred conformations and the timescales of conformational changes.

Furthermore, hydrogen-deuterium exchange (HDX) is a powerful experimental technique for studying protein dynamics and solvent accessibility. nih.gov MD simulations can complement HDX experiments by providing an atomistic interpretation of the exchange process. For 4-piperidine-d9-carboxylic acid, the deuterium atoms on the piperidine ring are generally not exchangeable with solvent protons under normal physiological conditions. However, the acidic proton of the carboxylic acid group will readily exchange with solvent protons. MD simulations can model the solvation shell around the carboxylic acid group and provide insights into the dynamics of this exchange process.

Interaction with Biological Macromolecules (e.g., enzymes, transporters)

Piperidine carboxylic acid derivatives are known to interact with various biological macromolecules, including enzymes and transporters. nih.govnih.gov MD simulations are a valuable tool for studying these interactions at the molecular level. By docking the deuterated ligand into the active site of a target protein, MD simulations can be used to assess the stability of the protein-ligand complex and identify key interactions, such as hydrogen bonds and hydrophobic contacts. nih.gov

In Silico Prediction of Isotope Effects and Metabolic Outcomes

One of the most significant applications of deuteration in drug design is to alter the metabolic profile of a drug candidate. nih.gov Computational methods play a crucial role in predicting these metabolic outcomes.

The primary mechanism by which deuteration affects metabolism is the kinetic isotope effect. nih.gov Many drug metabolism reactions, particularly those mediated by cytochrome P450 enzymes, involve the cleavage of a C-H bond in the rate-determining step. nih.gov Replacing this hydrogen with deuterium can significantly slow down the rate of metabolism at that position, a phenomenon known as "metabolic switching." researchgate.net

For 4-piperidine-d9-carboxylic acid, the deuteration of the entire piperidine ring provides a metabolic shield against oxidation at any of the carbon atoms in the ring. In silico tools for metabolism prediction can identify potential sites of metabolism on the non-deuterated analog. nih.gov These tools often use a combination of rule-based systems, machine learning models, and quantum mechanical calculations to predict the most likely sites of oxidation. nih.gov

Future Directions and Emerging Research Avenues for Deuterated Piperidine Carboxylic Acids

Advancements in Site-Selective and Stereoselective Deuteration Technologies

The precise placement of deuterium (B1214612) atoms within a molecule is critical for its application, from mechanistic studies to the development of "heavy drugs". rsc.org Historically, achieving high site-selectivity and stereoselectivity in deuteration, especially for saturated heterocycles like piperidine (B6355638), has been challenging. However, recent breakthroughs are paving the way for the synthesis of specifically labeled compounds like 4-piperidine-d9-carboxylic acid.

Emerging strategies include:

Biocatalytic Deuteration : This approach uses enzymes to catalyze deuteration reactions with near-perfect selectivity under mild conditions. nih.gov For example, H₂-driven biocatalytic systems can recycle [4-²H]-NADH for the reduction of C=O, C=N, and C=C bonds, introducing deuterium with high chemo-, regio-, stereo-, and isotopic selectivity using D₂O as an inexpensive deuterium source. nih.gov Microbial deuteration, using various yeast strains, has also been shown to be an economical method for achieving high isotopic labeling, even for complex chiral building blocks. rsc.orgrsc.org

Chemo-enzymatic Strategies : Combining chemical synthesis with biocatalysis offers a powerful route to complex chiral molecules. acs.org A chemo-enzymatic approach has been developed for the asymmetric dearomatization of activated pyridines to produce stereodefined piperidines, demonstrating the potential for precise isotopic labeling during synthesis. acs.org

Transition Metal Catalysis : Rhodium-catalyzed C-H insertion has been effectively used for the site-selective functionalization of piperidine rings. nih.gov The selectivity of the reaction (i.e., which position on the ring is functionalized) can be controlled by carefully choosing the rhodium catalyst and the nitrogen-protecting group on the piperidine. nih.gov Other methods involve ruthenium catalysts for regioselective H/D exchange between D₂O and alcohols. researchgate.net

These advanced methodologies are crucial for moving beyond general perdeuteration to creating specifically labeled piperidine carboxylic acids, enabling more nuanced and targeted research applications.

| Method | Description | Key Advantages |

| Biocatalytic Reductive Deuteration | Employs NADH-dependent reductases and D₂O to introduce deuterium at a specific chiral center. nih.gov | High chemo-, stereo-, and isotopic selectivity; mild reaction conditions; uses an inexpensive deuterium source. nih.gov |

| Microbial Deuteration | Utilizes whole-cell microorganisms (e.g., yeast) to perform deuteration, often coupled with a preliminary H/D exchange step. rsc.org | Economical, especially with inexpensive carbon sources; can achieve high levels of perdeuteration without loss of enantioselectivity. rsc.orgrsc.org |

| Rhodium-Catalyzed C-H Functionalization | Uses dirhodium catalysts to insert a carbene into a specific C-H bond on the piperidine ring. nih.gov | Site-selectivity can be controlled at the C2, C3, or C4 positions by tuning the catalyst and protecting groups. nih.gov |

| Chemo-enzymatic Dearomatization | A multi-step process combining chemical synthesis and enzymatic reactions to convert pyridines into stereochemically defined piperidines. acs.org | Provides access to a broad range of chiral piperidines with precise stereochemistry. acs.org |

Integration with Advanced Imaging Techniques (e.g., Deuterium Metabolic Imaging)

Deuterium Metabolic Imaging (DMI) is a non-invasive magnetic resonance-based technique that is rapidly gaining prominence for its ability to visualize metabolic processes in vivo. nih.govnih.gov The technique involves administering a substrate labeled with deuterium, such as [6,6’-²H₂]glucose, and then detecting the signal from the deuterated substrate and its downstream metabolic products. nih.gov This allows for the three-dimensional mapping of active metabolic pathways. yale.eduisotope.com

Key features of DMI include:

Robustness and Simplicity : DMI can often be implemented on existing clinical MRI scanners and provides a strong signal due to the short relaxation time of deuterium. nih.govumn.edu

Low Background : The natural abundance of deuterium is very low (about 0.01%), meaning that the signal from the administered labeled compound is detected with minimal background noise. nih.gov

Metabolic Flux Information : DMI can provide spatial maps of metabolic activity, such as visualizing the Warburg effect in tumors by tracking the conversion of deuterated glucose to deuterated lactate. nih.govyale.edu

While DMI studies have predominantly used deuterated glucose, there is significant potential to develop novel deuterated probes, including piperidine-based compounds. A molecule like 4-piperidine-d9-carboxylic acid or its derivatives could be used to trace the metabolic fate of the piperidine ring, which is a core scaffold in many pharmaceuticals and bioactive molecules. nih.gov This could provide invaluable insight into drug metabolism or the function of specific metabolic pathways in healthy and diseased states.

| Imaging Technique | Principle | Information Provided |

| Deuterium Metabolic Imaging (DMI) | Magnetic resonance spectroscopy detects the signal from an administered deuterated substrate and its metabolic products. nih.govisotope.com | Provides 3D maps of active metabolic pathways, allowing for the visualization of metabolic flux (e.g., glycolysis vs. oxidative phosphorylation). nih.govumn.edu |

| Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) | A protein is incubated in D₂O, and the rate of hydrogen-deuterium exchange on backbone amides is measured by mass spectrometry. nih.gov | Reveals information about protein conformation, dynamics, and ligand binding sites. nih.govmdpi.com |

Novel Applications in Systems Biology and Multi-Omics Research

Systems biology and multi-omics (e.g., metabolomics, proteomics) approaches aim to provide a holistic view of biological systems by measuring large numbers of molecules simultaneously. In these fields, accuracy and precision are paramount, and deuterated compounds serve as ideal internal standards for mass spectrometry-based quantification. hilarispublisher.comclearsynth.com

The use of a stable isotope-labeled internal standard, which is chemically identical to the analyte but has a different mass, is the gold standard in quantitative mass spectrometry. aptochem.com Deuterated standards like 4-piperidine-d9-carboxylic acid are critical because they co-elute with the unlabeled analyte during chromatography and experience similar ionization effects in the mass spectrometer, effectively correcting for variations in sample preparation and analysis. aptochem.comkcasbio.com This ensures high accuracy when quantifying metabolites or drugs in complex biological matrices like plasma or tissue. kcasbio.com

Furthermore, techniques like Hydrogen-Deuterium Exchange Mass Spectrometry (HDX-MS) use deuterium to probe protein structure and interactions. nih.gov In HDX-MS, the exchange rate of protein backbone amide hydrogens with deuterium from a solvent provides information on solvent accessibility and protein dynamics. nih.govmdpi.com This can be used to map protein-ligand binding sites or identify conformational changes. While not a direct use of 4-piperidine-d9-carboxylic acid, the principles of deuterium labeling are central to these powerful techniques that bridge genomics, proteomics, and metabolomics.

Development of High-Throughput Screening (HTS) Methodologies Incorporating Deuterated Standards

High-throughput screening (HTS) allows for the rapid testing of thousands of compounds, a cornerstone of modern drug discovery. sciex.com Liquid chromatography-mass spectrometry (LC-MS/MS) has become a preferred platform for HTS due to its high sensitivity and specificity. nih.gov The robustness of these high-throughput assays relies heavily on the use of deuterated internal standards. aptochem.com

In an HTS workflow, automation is key. The inclusion of a deuterated standard in each well compensates for variability that can arise during automated liquid handling, extraction, and injection. nih.gov For example, in the development of automated assays for drugs of abuse in oral fluids, deuterated and ¹³C-labeled internal standards were essential for compensating for matrix effects and ensuring accuracy. nih.gov Similarly, in broad toxicological screening, deuterated standards are used to improve the reliability of qualitative and quantitative results. acs.org

As HTS methods become more sophisticated, the demand for a wider array of high-quality deuterated standards will grow. Compounds like 4-piperidine-d9-carboxylic acid can serve as standards for piperidine-containing drug candidates or their metabolites, enabling more reliable and efficient screening campaigns.

Expanding the Scope of Deuterated Piperidine Derivatives for Complex Research Questions

The piperidine ring is one of the most common heterocyclic scaffolds found in pharmaceuticals, including drugs targeting neurodegenerative diseases and psychiatric disorders. nih.govdoaj.org The ability to synthesize a wide variety of deuterated piperidine derivatives opens up numerous avenues for advanced research.

Future applications could include:

Pharmacokinetic and Drug Metabolism Studies : Deuterating a drug candidate at metabolically vulnerable sites can alter its metabolic profile, potentially leading to improved pharmacokinetic properties. medchemexpress.comresearchgate.net Synthesizing deuterated versions of complex piperidine-containing drugs allows researchers to precisely track their metabolic fate and identify metabolites using mass spectrometry. nih.gov

Probing Enzyme Mechanisms : Site-specifically deuterated substrates can be used to investigate the mechanisms of enzymes that process piperidine-containing molecules. The kinetic isotope effect observed upon replacing hydrogen with deuterium can provide evidence for C-H bond cleavage in the rate-determining step of a reaction.

Development of Novel PROTACs : PROTACs (PROteolysis TArgeting Chimeras) are complex molecules designed to induce the degradation of specific proteins. Recent work has shown that incorporating piperidine rings into the linker region of PROTACs can enhance their degradation activity. acs.org Deuterated piperidine building blocks could be used in the synthesis of next-generation PROTACs to study their stability and mechanism of action.

By combining advanced deuteration technologies with the inherent versatility of the piperidine scaffold, researchers can create sophisticated molecular tools to tackle increasingly complex questions in medicinal chemistry, chemical biology, and drug discovery.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.